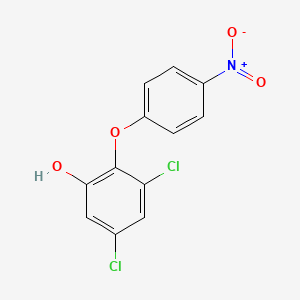

3,5-Dichloro-2-(4-nitrophenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

125138-60-5 |

|---|---|

Molecular Formula |

C12H7Cl2NO4 |

Molecular Weight |

300.09 g/mol |

IUPAC Name |

3,5-dichloro-2-(4-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H7Cl2NO4/c13-7-5-10(14)12(11(16)6-7)19-9-3-1-8(2-4-9)15(17)18/h1-6,16H |

InChI Key |

ZGLYGVLZIKZYPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 2 4 Nitrophenoxy Phenol and Analogs

Design and Synthesis of Precursor Building Blocks

The successful synthesis of the target compound relies on the availability of appropriately substituted precursor molecules. These precursors, a halogenated phenol (B47542) and a nitrophenol derivative, provide the necessary frameworks that are ultimately joined to form the final diaryl ether structure.

Halogenated Phenol Precursors

Halogenated phenols are key starting materials in the synthesis of diaryl ethers. The synthesis of these precursors can be achieved through several methods, often involving the direct halogenation of a phenol or the hydrolysis of a halogenated aniline (B41778).

One common approach involves the direct chlorination of a phenol. For instance, 2,4-dichlorophenol (B122985) can be synthesized and subsequently nitrated to yield 2,4-dichloro-5-nitrophenol. chemicalbook.com A detailed procedure for this transformation involves treating 2,4-dichlorophenol with sulfuric acid, followed by a mixed acid nitration. chemicalbook.com

Another route to halogenated phenols is through the hydrolysis of halogenated anilines. This can be accomplished by heating the corresponding halogenated aniline in the presence of an acid. google.com For example, 3,5-dichloro-2-aminobenzoic acid can be prepared by the chlorination of anthranilic acid. orgsyn.org

The table below outlines a general synthetic approach for a halogenated phenol precursor.

| Step | Reactant(s) | Reagent(s) | Condition(s) | Product |

| 1 | Phenol | Halogenating agent (e.g., Cl₂, SO₂Cl₂) | Varies | Halogenated Phenol |

| 2 | Halogenated Aniline | Acid | Heat | Halogenated Phenol |

Nitrophenol and Halogenated Nitrobenzene Precursors

Nitrophenols and halogenated nitrobenzenes are the other essential building blocks for the synthesis of 3,5-dichloro-2-(4-nitrophenoxy)phenol. The synthesis of nitrophenols typically involves the direct nitration of phenol.

The nitration of phenol can yield a mixture of ortho- and para-nitrophenols. paspk.org The reaction conditions, such as the concentration of nitric acid and temperature, can be controlled to favor the formation of a specific isomer. paspk.org For instance, reacting phenol with dilute nitric acid at a controlled temperature can produce a high yield of nitrophenols. paspk.org Another method involves the nitrosation of phenol followed by oxidation to form p-nitrophenol. google.com

Halogenated nitrobenzenes can be synthesized through the nitration of a halogenated benzene (B151609) or the halogenation of a nitrobenzene. For example, 3,5-dichloro-2,4-difluoronitrobenzene can be synthesized from 1,2,3,4-tetrachlorobenzene (B165215) through nitration and subsequent fluorination. google.com

The following table summarizes a typical synthesis for a nitrophenol precursor.

| Step | Reactant(s) | Reagent(s) | Condition(s) | Product |

| 1 | Phenol | Nitric Acid | Controlled Temperature | o/p-Nitrophenol |

| 2 | Phenol | Nitrous Acid, then Nitric Acid | - | p-Nitrophenol |

Phenoxy Ether Bond Formation Strategies

The central step in the synthesis of this compound is the formation of the phenoxy ether bond. Several robust and versatile methods are available for this transformation, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers. acs.orglibretexts.org This reaction involves the attack of a nucleophile, in this case, a phenoxide, on an electron-deficient aromatic ring that bears a suitable leaving group. chemistrysteps.com The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring is crucial for activating the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

In the context of synthesizing this compound, the phenoxide of 3,5-dichlorophenol (B58162) would act as the nucleophile, attacking a 4-halonitrobenzene, where the halogen acts as the leaving group. The nitro group at the para position of the 4-halonitrobenzene is essential for activating the ring and facilitating the substitution. The reaction typically proceeds via a Meisenheimer complex intermediate. libretexts.org The reactivity of the aryl halide in SNAr reactions generally follows the order F > Cl > Br > I. masterorganicchemistry.com

A general representation of the SNAr approach is shown below:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Halogenated Phenol | Activated Aryl Halide (with EWG) | e.g., K₂CO₃, NaH | e.g., DMF, DMSO | Diaryl Ether |

Transition-Metal Catalyzed Coupling Reactions (e.g., Ullmann-type Condensations)

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers. synarchive.com This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. scielo.org.mx The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (around 200 °C) and stoichiometric amounts of copper. nih.gov

However, significant advancements have been made to render the Ullmann-type synthesis milder and more efficient. acs.orgorganic-chemistry.org The use of catalytic amounts of copper salts, often in combination with ligands, can significantly accelerate the reaction and allow for lower reaction temperatures. nih.gov Various ligands, including N,N- and N,O-chelating ligands, have been shown to be effective in promoting the coupling. nih.gov A salient feature of some modified Ullmann procedures is the ability to use 4-nitrophenolate (B89219) as the nucleophilic reagent. scielo.org.mx

The general scheme for an Ullmann-type condensation is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Ligand (optional) | Solvent | Product |

| Phenol | Aryl Halide | Copper salt (e.g., CuI, Cu₂O) | e.g., Cs₂CO₃, K₂CO₃ | e.g., Diamines, Amino acids | e.g., Acetonitrile (B52724), Dioxane | Diaryl Ether |

Multi-Step Synthesis Pathways Involving Phenol Derivatization

In some cases, a multi-step synthesis pathway involving the derivatization of one of the phenol precursors may be necessary or advantageous. This can involve protecting or modifying a functional group to achieve the desired reactivity or selectivity in a subsequent coupling step.

One such strategy could involve the conversion of a phenol to a more reactive intermediate. For example, a phenol can be converted to an aryl triflate, which can then participate in a palladium-catalyzed coupling reaction with another phenol. organic-chemistry.org While not a direct etherification, this highlights the principle of derivatization to facilitate bond formation.

Another approach could involve the synthesis of a precursor with a functional group that can be later converted to a hydroxyl group. For instance, a synthetic route might proceed through an intermediate that is later hydroxylated. nih.gov

A four-step protocol to produce a functionalized aniline from 2-allylphenol (B1664045) involved nitration, selective bromination, allylation, and reduction of the nitro group, demonstrating a multi-step approach to a complex substituted phenol derivative. nih.gov

Control of Regioselectivity and Chemoselectivity in Synthesis

Achieving the precise molecular architecture of this compound necessitates stringent control over both regioselectivity and chemoselectivity during the crucial C-O bond formation step.

Chemoselectivity: The primary chemoselectivity challenge in the synthesis from 3,5-dichlorocatechol (B76880) is the differentiation between its two hydroxyl groups at the C1 and C2 positions. To form the target molecule, the arylation reaction must occur exclusively at the C2-hydroxyl group, leaving the C1-hydroxyl group unmodified.

Several strategies can be employed to achieve this selective arylation:

Exploitation of Inherent Reactivity: The electronic environment of the two hydroxyl groups is non-equivalent due to the asymmetrical placement of the chloro substituents. The chlorine atom at C3 exerts a strong electron-withdrawing inductive effect on the adjacent C2-hydroxyl group, increasing its acidity compared to the C1-hydroxyl group. In a basic medium, the more acidic C2-OH is preferentially deprotonated to form the corresponding phenoxide, which acts as the active nucleophile in the coupling reaction. This difference in acidity can be exploited to direct the reaction to the desired position without the need for protecting groups.

Protecting Group Strategies: A more conventional, albeit less atom-economical, approach involves the use of protecting groups. The C1-hydroxyl group could be selectively protected with a chemical moiety that is stable under the coupling reaction conditions. Following the successful etherification of the C2-hydroxyl group, the protecting group would be removed in a subsequent step to yield the final product. This method, while effective, introduces additional steps, requires extra reagents, and generates more waste, conflicting with green chemistry principles. yale.eduacs.org

Regioselectivity: Regioselectivity concerns the specific placement of substituents on the aromatic rings of the precursors and the correct orientation of the final ether linkage. The synthesis must exclusively yield the 2-(4-nitrophenoxy) isomer. The use of precisely defined starting materials, such as 3,5-dichlorocatechol and 1-halo-4-nitrobenzene, inherently controls the regiochemistry of the final product. The challenge lies in ensuring that side reactions, such as diaryl ether scrambling or undesired substitution on the nitroaromatic ring, are suppressed. The choice of catalyst and ligands is crucial in preventing such side reactions and ensuring high regioselectivity.

Green Chemistry Principles in the Development of Synthetic Routes

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety. sigmaaldrich.com The synthesis of this compound can be made more sustainable by applying these principles to traditional methods like the Ullmann condensation.

Catalysis: The shift from stoichiometric amounts of copper powder, used in traditional Ullmann reactions, to catalytic systems is a primary green improvement. wikipedia.org Modern protocols use small quantities (e.g., 1-10 mol%) of copper or palladium catalysts, which are regenerated during the reaction cycle. beilstein-journals.org This adheres to the principle of using catalytic reagents over stoichiometric ones, which significantly reduces metal waste. yale.eduacs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org A direct, selective arylation of 3,5-dichlorocatechol has a higher atom economy than a route involving protecting groups, which generates waste during protection and deprotection steps. yale.edu

Safer Solvents and Auxiliaries: Traditional Ullmann reactions often require high-boiling, polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene, which are hazardous. wikipedia.org Green chemistry encourages the use of safer alternatives. Recent research has explored the use of biomass-derived solvents, such as a furfuryl alcohol/water azeotrope, which can be effective and are more environmentally benign. rsc.org Some modern protocols have even been developed to work in water, the most sustainable solvent. researchgate.net

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure where possible. yale.edusigmaaldrich.com The development of highly active catalyst systems, often involving specific ligands, has enabled diaryl ether synthesis at significantly lower temperatures than the >200 °C often required in classical Ullmann reactions. wikipedia.orgbeilstein-journals.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. rsc.org

Table 1: Application of Green Chemistry Principles to Diaryl Ether Synthesis

| Green Chemistry Principle | Traditional Approach (e.g., Ullmann Reaction) | Greener, Modern Approach |

|---|---|---|

| Catalysis | Stoichiometric or excess copper metal. wikipedia.org | Catalytic amounts (1-10 mol%) of Cu or Pd complexes. beilstein-journals.org |

| Atom Economy / Waste Prevention | Use of protecting groups, leading to additional steps and waste. | Direct, selective synthesis routes; avoiding derivatization. acs.org |

| Safer Solvents | High-boiling, hazardous solvents (DMF, NMP, Nitrobenzene). wikipedia.org | Biomass-derived solvents, water, or solvent-free conditions. rsc.orgresearchgate.net |

| Energy Efficiency | High temperatures, often >200 °C, for extended periods. wikipedia.org | Lower temperatures (e.g., 80-110 °C) or even room temperature with highly active catalysts; microwave assistance. rsc.orgacs.orgorganic-chemistry.org |

Optimization of Reaction Conditions and Yields

The yield of a diaryl ether synthesis is highly dependent on a fine balance of several reaction parameters. Optimization of these conditions is critical for developing an efficient and scalable process. The key variables in a typical copper-catalyzed Ullmann-type coupling reaction include the catalyst system (metal salt and ligand), base, solvent, and temperature.

Catalyst and Ligand: The choice of the copper salt (e.g., CuI, Cu(OAc)₂) and, more importantly, the ligand, can dramatically influence reaction efficiency. organic-chemistry.orgjsynthchem.com Ligands, such as N,N-dimethylglycine or various diamines and phosphines, can accelerate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings while improving yields. beilstein-journals.orgacs.org

Base: The base plays a crucial role in deprotonating the phenol to generate the nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). beilstein-journals.org While Cs₂CO₃ is often found to give superior yields, its higher cost is a consideration. acs.org The choice of base must be matched with the solvent and substrate to achieve optimal results.

Solvent: The solvent must solubilize the reactants and facilitate the reaction. Acetonitrile, toluene, and DMSO are commonly used. wikipedia.orgbeilstein-journals.org The polarity and boiling point of the solvent are key considerations that affect reaction kinetics and the ability to maintain the desired reaction temperature.

Temperature: While modern catalysts have reduced the temperature requirements, heat is generally necessary to drive the reaction to completion. The optimal temperature is a trade-off between reaction rate and the potential for thermal decomposition of reactants or products. Typical temperatures for modern Ullmann-type reactions range from 80 to 120 °C. beilstein-journals.org

The following data table illustrates the effect of varying these parameters on the yield of a model Ullmann diaryl ether synthesis, reflecting typical optimization studies for such reactions.

Table 2: Optimization of Reaction Conditions for a Model Ullmann Diaryl Ether Synthesis

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ (2.0) | DMF | 140 | 45 |

| 2 | CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ (2.0) | DMF | 110 | 78 |

| 3 | CuI (10) | N,N-dimethylglycine (20) | K₃PO₄ (2.0) | Toluene | 110 | 85 |

| 4 | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ (2.0) | Toluene | 110 | 92 |

| 5 | CuI (5) | N,N-dimethylglycine (10) | Cs₂CO₃ (2.0) | Toluene | 110 | 90 |

| 6 | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ (2.0) | Toluene | 80 | 65 |

| 7 | Cu(OAc)₂ (10) | Phenanthroline (20) | K₃PO₄ (2.0) | DMSO | 100 | 88 |

Theoretical and Computational Investigations of 3,5 Dichloro 2 4 Nitrophenoxy Phenol

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable arrangement of atoms in a molecule, known as its ground state geometry. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.

Currently, there are no published DFT studies that specifically report the optimized ground state geometry and the corresponding structural parameters for 3,5-Dichloro-2-(4-nitrophenoxy)phenol. Such a study would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to provide a reliable theoretical model of the molecule's structure.

Interactive Data Table: Hypothetical DFT-Calculated Geometrical Parameters No data available for this compound.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data Not Found |

| Bond Angles (°) | Data Not Found |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. From the HOMO and LUMO energies, various quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated.

Specific values for the HOMO and LUMO energies and the derived reactivity descriptors for this compound are not available in the current body of scientific literature.

Interactive Data Table: Hypothetical Quantum Chemical Descriptors No data available for this compound.

| Descriptor | Value (eV) |

|---|---|

| EHOMO | Data Not Found |

| ELUMO | Data Not Found |

| Energy Gap (ΔE) | Data Not Found |

| Ionization Potential (I) | Data Not Found |

| Electron Affinity (A) | Data Not Found |

| Electronegativity (χ) | Data Not Found |

| Chemical Hardness (η) | Data Not Found |

| Chemical Softness (S) | Data Not Found |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactivity.

An MEP map for this compound would be generated from DFT calculations, but no such map has been published.

Reactivity Indices and Fukui Functions

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are local reactivity descriptors that provide more detailed information than the global indices derived from HOMO-LUMO energies.

A detailed analysis of the Fukui functions and condensed reactivity indices for this compound has not been reported.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding the flexibility of the molecule and identifying the most stable conformers. Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the preferred conformation.

A systematic conformational analysis of this compound, including the identification of stable conformers and the nature of any intramolecular interactions, is not documented in the available literature.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods can be used to predict various spectroscopic signatures of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

There are no published studies that report the computationally predicted IR, NMR, or UV-Vis spectra for this compound.

Theoretical Insights into Potential Reaction Mechanisms

The formation and reactivity of this compound can be understood through several potential reaction mechanisms, primarily revolving around nucleophilic aromatic substitution and the influence of its specific substituents. While direct computational studies on this exact molecule are not extensively detailed in the provided search results, insights can be drawn from theoretical investigations of analogous compounds and reaction types.

One of the primary pathways for the synthesis of diaryl ethers like this compound is the Ullmann condensation. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. Theoretical studies on similar Ullmann-type reactions suggest a mechanism involving the formation of a copper phenoxide intermediate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether. The presence of electron-withdrawing groups, such as the nitro group on the phenoxy moiety, can influence the reaction rate and yield.

Another plausible mechanism for reactions involving this compound is nucleophilic aromatic substitution (SNAr). The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. Computational studies on related nitroaromatic compounds have shown that the reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is a key factor in determining the reaction's feasibility. The chlorine atoms also play a role in the electronic structure and reactivity of the molecule.

Furthermore, reactions involving the phenoxy radical can be considered. For instance, the reaction of a 4-nitrophenoxy radical with other species can lead to various products. Quantum mechanical calculations on the reactions of phenoxy radicals with nitrogen dioxide have confirmed the formation of nitrated phenols through a hydrogen rearrangement catalyzed by a water molecule. researchgate.net This suggests that under certain conditions, radical-mediated pathways could be relevant for this compound.

The table below summarizes key computational parameters for related compounds, which can provide a comparative basis for understanding the reactivity of this compound.

| Compound/System | Computational Method | Key Finding | Relevance to this compound |

| 4,6-Dichloro-5-nitrobenzofuroxan | DFT Calculations | The condensed furoxan ring alters the aromaticity of the carbocyclic frame, and chlorine atoms influence the dihedral angle and rotational barrier of the nitro group. nih.gov | Provides insight into how the chloro and nitro substituents can affect the geometry and electronic properties of the aromatic rings in the target molecule. |

| Phenoxy radical + NO2 | Quantum Mechanical Calculations | The reaction proceeds through a tautomerization catalyzed by a water molecule to produce the nitrated phenol. researchgate.net | Suggests a potential pathway for reactions involving the phenoxy moiety of the target compound under oxidative conditions. |

| 1,3-dichloro-2-nitrobenzene | DFT Calculations | The dihedral angles of the nitro group in the energy minima are approximately 74.4°, 105.6°, 254.4°, and 285.6°. nih.gov | Indicates the likely non-planar orientation of the nitro group in a dichlorinated aromatic system, which would also be expected in this compound. |

These theoretical insights, derived from studies on structurally related molecules, provide a foundational understanding of the potential reaction mechanisms involving this compound. The interplay of the dichloro-substitution pattern, the activating effect of the nitro group, and the ether linkage are all critical factors that would be central to any detailed computational investigation of this specific compound.

Advanced Analytical Characterization and Quantification of 3,5 Dichloro 2 4 Nitrophenoxy Phenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental information regarding the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,5-Dichloro-2-(4-nitrophenoxy)phenol by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The protons on the dichlorinated phenol (B47542) ring and the nitrophenyl ring will appear in the aromatic region (typically 6.5-8.5 ppm). The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. Due to the asymmetry of the ether linkage, all aromatic protons are expected to be chemically distinct. The protons on the nitrophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets, with the protons ortho to the electron-withdrawing nitro group resonating further downfield. The two protons on the dichlorinated ring will appear as two doublets, with their coupling constant indicating a meta-relationship.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule. Due to molecular asymmetry, twelve distinct signals are expected. The chemical shifts are influenced by the attached functional groups. Carbons bonded to electronegative atoms (oxygen, chlorine, nitrogen of the nitro group) will be shifted downfield. The carbon bearing the hydroxyl group and the carbons attached to the ether oxygen will have the highest chemical shifts among the aromatic carbons. docbrown.info Carbons bearing chlorine atoms will also be significantly deshielded.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would establish the coupling relationships between adjacent protons on each aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Ring A: Dichlorophenol) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Atom Position (Ring B: Nitrophenol) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C-1 (-OH) | - | 150-155 | C-1' (-O-) | - | 160-165 |

| C-2 (-O-) | - | 140-145 | C-2', C-6' | 7.0-7.2 (d) | 118-122 |

| C-3 (-Cl) | - | 130-135 | C-3', C-5' | 8.2-8.4 (d) | 125-128 |

| C-4 | 7.0-7.2 (d) | 120-125 | C-4' (-NO₂) | - | 142-146 |

| C-5 (-Cl) | - | 132-137 | |||

| C-6 | 7.3-7.5 (d) | 115-120 | |||

| -OH | 5.0-6.0 (s, br) | - |

Note: Predicted values are based on established substituent effects in related compounds like dichlorophenols and nitrophenyl ethers. Actual values may vary based on solvent and experimental conditions.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the specific functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group. The C-O-C stretching of the diaryl ether linkage would produce strong bands in the 1200-1280 cm⁻¹ region. The presence of the nitro group is confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, while C-H stretching on the aromatic rings is observed above 3000 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹. actachemicamalaysia.comchemicalbook.com

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give strong Raman signals. The symmetric stretching of the nitro group (~1350 cm⁻¹) is also typically strong in the Raman spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aromatic C=C | Ring Stretching | 1450-1600 | Strong |

| Diaryl Ether C-O-C | Asymmetric Stretching | 1200-1280 | Moderate |

| Nitro NO₂ | Asymmetric Stretching | 1500-1540 | Moderate |

| Nitro NO₂ | Symmetric Stretching | 1330-1370 | Strong |

| C-Cl | Stretching | 600-800 | Strong |

UV-Vis spectroscopy provides insights into the conjugated electronic systems within the molecule. The spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitrophenyl and dichlorophenol rings, linked by an ether oxygen, creates an extended chromophore system. The hydroxyl (-OH), chloro (-Cl), and ether (-O-) groups act as auxochromes, which can modify the absorption maxima (λmax) and intensities. The electron-withdrawing nitro group significantly influences the electronic transitions, often causing a red shift (bathochromic shift) of the absorption bands into the near-UV or visible region. researchgate.net An aqueous solution of the related 4-nitrophenol (B140041) shows an absorption peak around 318 nm, which shifts to 400 nm upon formation of the phenolate (B1203915) ion in a basic solution. researchgate.net A similar pH-dependent shift would be expected for this compound due to the acidic phenolic proton.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the compound, as well as for obtaining structural information from its fragmentation patterns.

Mass Spectrometry (MS) : In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak. Due to the presence of two chlorine atoms, the spectrum will display a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, with relative intensities of approximately 9:6:1, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the dichlorophenoxy radical cation and the nitrophenoxy radical cation. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₇Cl₂NO₄). This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Mass Spectrometry Data for C₁₂H₇Cl₂NO₄

| Parameter | Value | Description |

| Molecular Formula | C₁₂H₇Cl₂NO₄ | - |

| Nominal Mass | 315 u | Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |

| Exact Mass (Monoisotopic) | 314.9698 u | The calculated mass used for HRMS confirmation. |

| Major Fragment 1 | [C₆H₃Cl₂O]⁺ | m/z = 161. Fragment from cleavage of the ether bond. |

| Major Fragment 2 | [C₆H₄NO₃]⁺ | m/z = 138. Fragment from cleavage of the ether bond. |

| Isotopic Pattern | M⁺, [M+2]⁺, [M+4]⁺ | Characteristic pattern for a molecule containing two chlorine atoms. |

Chromatographic Separation Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target analyte from impurities, assessing its purity, and performing quantitative analysis.

Gas chromatography is a well-suited technique for the analysis of semi-volatile phenolic compounds. gnest.org The choice of detector is critical for achieving the desired sensitivity and selectivity.

Gas Chromatography with Flame Ionization Detector (GC-FID) : The FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon. epa.gov While robust and reliable for purity assessment when the compound is at high concentrations, it may lack the sensitivity required for trace environmental analysis. settek.comepa.gov Analysis of underivatized phenols by GC-FID is a common approach. epa.gov

Gas Chromatography with Electron Capture Detector (GC-ECD) : The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens (chlorine) and nitro groups. gcms.cz Therefore, this compound is an ideal candidate for GC-ECD analysis, which would provide excellent sensitivity and allow for quantification at very low levels (ppb or ppt). settek.com This makes GC-ECD the preferred method for trace analysis in complex matrices.

Separation is typically achieved using fused-silica capillary columns with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or DB-5). gnest.org

Table 4: Typical Gas Chromatography Conditions for Phenolic Compounds

| Parameter | GC-FID | GC-ECD |

| Column | HP-5 (30 m x 0.25 mm i.d., 0.25 µm film) | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium | Helium or Nitrogen |

| Injector Temp. | 250 °C | 250 °C |

| Detector Temp. | 280 °C | 300 °C |

| Oven Program | Start at 60°C, ramp to 280°C at 10°C/min | Start at 60°C, ramp to 280°C at 10°C/min |

| Detector Makeup Gas | Nitrogen | Nitrogen or Argon/Methane |

| Application | Purity assessment, high-concentration analysis | Trace-level quantification, environmental analysis |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its high resolution and versatility. akjournals.com For a molecule like this compound, which contains chromophores (the nitrophenoxy and dichlorophenol moieties), UV-based detection is highly effective.

A typical HPLC method would involve a reversed-phase separation on a C18 column. akjournals.comsielc.com The mobile phase would likely consist of a gradient mixture of an aqueous component (such as acidified water) and an organic solvent like acetonitrile (B52724) or methanol. scielo.br This setup allows for the efficient separation of the target analyte from matrix components and related impurities.

UV Detectors: A standard variable wavelength UV detector can be set to a specific wavelength of maximum absorbance for this compound to achieve high sensitivity.

Diode Array Detection (DAD): A DAD detector offers a significant advantage over a standard UV detector by acquiring the entire UV-Vis spectrum for the analyte as it elutes from the column. wur.nl This provides several key benefits:

Peak Purity Analysis: The spectra across a single chromatographic peak can be compared to confirm its homogeneity, ensuring that no other compounds are co-eluting.

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint that can aid in the tentative identification of the compound by comparing it to a spectral library.

Optimal Wavelength Selection: The wavelength of maximum absorbance can be determined post-run to optimize sensitivity for quantification.

For the analysis of chlorinated phenols, detection is often performed in the UV range, for instance, at 280 nm. utu.ac.innih.gov

Advanced Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS, HPLC-DAD-ESI-MS, HPLC-SPE-NMR-TOF-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry (MS), are indispensable for unambiguous identification and trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. copernicus.org Phenolic compounds can often exhibit poor chromatographic peak shape in GC. researchgate.net To overcome this, derivatization is frequently employed to increase volatility and improve analytical performance. For nitrophenols, derivatization with agents like (trimethylsilyl)diazomethane to form more volatile methyl ethers can significantly improve peak sharpness and lower detection limits. nih.gov The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is arguably the most powerful technique for the analysis of non-volatile compounds like this compound in complex matrices. nih.gov

HPLC separates the analyte from the sample matrix.

An interface , such as Electrospray Ionization (ESI), transfers the analyte from the liquid phase to the gas phase as ions. For phenolic compounds, ESI in negative ion mode is typically very efficient. nih.gov

Tandem Mass Spectrometry (MS/MS) provides exceptional selectivity and sensitivity. A precursor ion corresponding to the molecular weight of the analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and allows for highly confident quantification at very low levels.

Advanced configurations like HPLC-DAD-ESI-MS combine the spectral information from DAD with the mass data from MS, providing orthogonal information for comprehensive structural elucidation. unicampus.it Further integration with techniques like Solid-Phase Extraction (SPE) for online sample cleanup and Nuclear Magnetic Resonance (NMR) or Time-of-Flight (TOF) MS can provide unparalleled depth in the characterization of unknown compounds and impurities.

Method Validation and Quality Control in Analytical Procedures

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a rigorous validation process as per guidelines from bodies like the International Conference on Harmonisation (ICH). pensoft.netresearchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. researchgate.net

These limits are crucial for determining the suitability of a method for trace analysis. They are commonly determined based on the signal-to-noise ratio (S/N) of the chromatographic peak or from the standard deviation of the response and the slope of the calibration curve. utu.ac.in

LOD: Often established at a S/N ratio of 3:1.

LOQ: Often established at a S/N ratio of 10:1.

The table below presents illustrative LOD and LOQ values for the analysis of related phenolic compounds using different analytical techniques.

| Compound Type | Technique | Illustrative LOD | Illustrative LOQ | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenol (B122985) | HPLC-DAD | 0.04 ng/mL | 0.13 ng/mL | researchgate.net |

| Triclosan | HPTLC-Densitometry | 46 ng/band | 91 ng/band | researchgate.net |

| 2-Amino-4-chlorophenol | RP-HPLC | 5 ng | 20 ng | utu.ac.in |

| Nitrophenols | GC-MS | 0.5 ng/mL | Not Reported | nih.gov |

Evaluation of Linearity, Accuracy, and Precision

Linearity: This parameter demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. thermofisher.com Linearity is typically evaluated by analyzing a series of standards at different concentrations (e.g., five to seven levels) and performing a linear regression analysis. pensoft.net The correlation coefficient (r²) is expected to be close to 1.000, often with a requirement of r² > 0.999. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is recovered is calculated. Acceptable recovery is typically within a range of 98-102%. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): Assesses precision over a short interval on the same day.

Intermediate Precision (Inter-day precision): Assesses precision over different days, with different analysts or equipment. For assay methods, the acceptance criterion for RSD is often less than 2%. pensoft.net

The following table provides an example of method validation data for a representative phenolic compound analysis.

| Parameter | Specification | Illustrative Result for a Related Compound | Reference |

|---|---|---|---|

| Linearity Range | Defined working range | 6.25–50.0 µg/mL | pensoft.net |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.999 | pensoft.net |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 102.7% | researchgate.net |

| Precision (RSD %) - Intra-day | ≤ 2% | < 1% | researchgate.net |

| Precision (RSD %) - Inter-day | ≤ 2% | < 1% | researchgate.net |

Environmental Transformation and Fate of 3,5 Dichloro 2 4 Nitrophenoxy Phenol

Biodegradation Pathways in Environmental Matrices

There is no specific information available regarding the biodegradation of 3,5-Dichloro-2-(4-nitrophenoxy)phenol.

Aerobic and Anaerobic Microbial Degradation Mechanisms

No studies have been identified that describe the aerobic or anaerobic microbial degradation mechanisms of this compound.

Identification of Microbial Metabolites and Degradation Products

There is no information available on the microbial metabolites and degradation products resulting from the biodegradation of this compound.

Role of Specific Microbial Communities in Degradation

No microbial communities have been identified or studied for their role in the degradation of this compound.

Abiotic Transformation Processes

Specific data on the abiotic transformation of this compound is not available.

Photodegradation in Aquatic and Atmospheric Environments

There are no available studies on the photodegradation of this compound in either aquatic or atmospheric environments.

Hydrolytic Stability and Kinetics in Aqueous Systems

No data has been found regarding the hydrolytic stability and kinetics of this compound in aqueous systems.

Environmental Distribution and Mobility

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which dictate its partitioning between soil, water, and air.

Adsorption to Soil and Sediment Constituents

The adsorption of organic compounds to soil and sediment is a critical process that influences their mobility and bioavailability. For compounds like this compound, the extent of adsorption is largely dependent on factors such as the organic carbon content of the soil, clay mineralogy, and soil pH.

Detailed Research Findings: While specific studies on this compound are unavailable, research on related compounds offers insight. For instance, dichlorophenols are known to be retained in soils, with the degree of sorption correlating with the soil's organic matter content. The presence of chlorine atoms and a nitro group on the aromatic rings of the target compound would likely increase its hydrophobicity, leading to a stronger affinity for organic matter in soil and sediment. This binding would reduce its concentration in the aqueous phase and limit its mobility. The phenol (B47542) group can ionize, and its charge, which is pH-dependent, would also affect its interaction with charged soil particles.

| Environmental Factor | Expected Influence on Adsorption | Rationale |

|---|---|---|

| Soil Organic Carbon | High | The hydrophobic aromatic rings and chlorine substituents are likely to partition strongly into organic matter. |

| Clay Content | Moderate | Interactions between the polar nitro and phenol groups and mineral surfaces can contribute to adsorption. |

| Soil pH | Variable | The acidity of the phenolic hydroxyl group means that at higher pH, the compound will be more anionic, potentially decreasing adsorption to negatively charged clays (B1170129) and organic matter. |

Leaching Potential to Groundwater

The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its adsorption affinity for soil particles.

Detailed Research Findings: Given the expected strong adsorption of this compound to soil organic matter, its leaching potential is predicted to be low to moderate. In soils with high organic content, the compound would be significantly retarded in its downward movement. However, in sandy soils with low organic matter, the potential for leaching would be comparatively higher. The mobility of similar compounds, such as 2,4-dichlorophenol (B122985), has been shown to be influenced by soil type and pH, with increased mobility observed under certain conditions. Therefore, while generally expected to be immobile, the risk of groundwater contamination cannot be entirely dismissed, particularly in vulnerable soil environments.

Volatilization from Water and Soil

Volatilization, the process of a chemical partitioning from water or soil into the atmosphere, is governed by its vapor pressure and Henry's Law constant.

Detailed Research Findings: Specific data for the Henry's Law constant of this compound are not available. However, for phenolic compounds, volatilization is generally not a dominant environmental fate process. The presence of the polar hydroxyl and nitro groups, along with a relatively high molecular weight, suggests that this compound would have a low vapor pressure and a low Henry's Law constant. Consequently, significant volatilization from either water surfaces or moist soil is considered unlikely.

Bioaccumulation and Bioconcentration Potential in Environmental Organisms

Bioaccumulation refers to the uptake of a chemical by an organism from all sources (water, food, sediment), while bioconcentration specifically refers to uptake from water. These processes are of concern as they can lead to the magnification of a chemical's concentration in organisms at higher trophic levels.

Detailed Research Findings: The potential for this compound to bioaccumulate is primarily related to its lipophilicity, often estimated by the octanol-water partition coefficient (Log Kₒₗ). While an experimental Log Kₒₗ is not available, the chemical structure, with its dichlorinated and nitrated phenyl rings, suggests a moderate to high degree of lipophilicity. This would indicate a potential for the compound to partition into the fatty tissues of aquatic and terrestrial organisms.

A structurally similar compound, 2,4-dichloro-1-(4-nitrophenoxy)benzene, has been used as a reference substance in bioaccumulation studies, implying that this class of chemicals is recognized for its potential to accumulate in biota. Without a measured Bioconcentration Factor (BCF), the precise potential for this compound to bioconcentrate remains unquantified but is presumed to be a relevant environmental consideration.

| Environmental Process | Predicted Significance | Primary Influencing Factors |

|---|---|---|

| Adsorption to Soil/Sediment | High | High organic matter content, molecular hydrophobicity. |

| Leaching to Groundwater | Low to Moderate | Strong soil adsorption, but potential for mobility in low-organic soils. |

| Volatilization | Low | Low expected vapor pressure and Henry's Law constant. |

| Bioaccumulation | Moderate to High Potential | Expected lipophilicity based on chemical structure. |

Advanced Research Applications and Future Directions for 3,5 Dichloro 2 4 Nitrophenoxy Phenol

Role as a Chemical Intermediate in Organic Synthesis

As a chemical intermediate, 3,5-Dichloro-2-(4-nitrophenoxy)phenol serves as a foundational molecule for the construction of more complex chemical entities. The presence of reactive sites, including the phenolic hydroxyl group and the aromatic rings, allows for a variety of chemical transformations.

The phenoxy phenol (B47542) scaffold is a well-established pharmacophore in the agrochemical industry. While direct application of this compound in commercial agrochemicals is not widely documented, its structural motifs are found in potent herbicides. For instance, related nitrophenol derivatives serve as key intermediates in the synthesis of protoporphyrinogen (B1215707) oxidase inhibitor herbicides. A notable example is the herbicide Oxadiazon, which demonstrates the utility of such chemical structures in developing selective pre- and post-emergence weed control agents. google.com The synthesis of Oxadiazon involves a multi-step process where a substituted nitrophenol is a crucial building block. google.com The structural similarity of this compound suggests its potential as a precursor for a new generation of agrochemicals with tailored selectivity and efficacy.

Table 1: Examples of Agrochemicals from Related Precursors

| Agrochemical | Precursor Class | Application |

|---|---|---|

| Oxadiazon | Substituted Nitrophenols | Herbicide for grass and broad-leaved weeds in various crops. google.com |

Phenolic compounds are recognized for their intrinsic properties that make them excellent building blocks for functional materials. researchgate.net These properties include metal chelation, hydrogen bonding capabilities, and the ability to undergo polymerization. researchgate.net The incorporation of this compound into polymer backbones could yield materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. The chlorine and nitro substituents can significantly influence the final properties of the material. For example, diketopyrrolopyrrole (DPP), another class of organic building blocks, has been extensively studied for its use in organic semiconductors and light-emitting materials, demonstrating how specific chemical moieties can be leveraged for advanced material design. nih.gov Similarly, the development of new triarylamine donors, such as thienopyrrolocarbazoles, highlights the ongoing search for novel building blocks for functional organic materials. chemrxiv.org

Table 2: Potential Functional Materials from Phenolic Building Blocks

| Material Type | Potential Properties |

|---|---|

| High-Performance Polymers | Enhanced thermal stability, flame retardancy, chemical resistance. |

| Organic Semiconductors | Tunable electronic properties for applications in transistors and sensors. |

The development of sensitive and selective chemical probes is crucial for analytical research, particularly in biological and environmental monitoring. Structurally similar compounds to this compound have been successfully utilized in the creation of fluorogenic probes. For instance, 3-(3,5-dichloro-4-hydroxyphenoxy)phenol has been employed to synthesize probes for the detection of hypochlorous acid and hydroxyl radicals in living cells. nih.gov The design of such probes often relies on the specific reactivity of the phenoxy phenol scaffold. The synthesis of fluorescence-labeled analogs of other complex molecules, like TAK779, further illustrates the approach of modifying a core structure to create chemical probes for studying biological interactions. researchgate.net This suggests a promising avenue for the application of this compound in the development of novel sensors for various analytes.

Table 3: Examples of Chemical Probes from Related Scaffolds

| Probe Type | Target Analyte | Application |

|---|---|---|

| Fluorogenic Probe | Hypochlorous acid, hydroxyl radicals | Monitoring reactive oxygen species in biological systems. nih.gov |

Contribution to Structure-Activity Relationship (SAR) Studies of Related Chemical Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how the chemical structure of a compound influences its biological activity or physical properties. The analysis of phenolic compounds has been a subject of quantitative structure-activity relationship (QSAR) studies to understand their antioxidant properties. nih.gov These studies often consider parameters like heat of formation, orbital energies, and the number and position of hydroxyl groups to predict the antioxidant activity. nih.gov The specific substitution pattern of this compound, with its electron-withdrawing chloro and nitro groups, provides a unique data point for SAR models of phenoxy phenols. Understanding how these substituents affect properties such as redox potential, acidity, and intermolecular interactions can aid in the rational design of new molecules with desired activities. nih.govresearchgate.net

Development of Sustainable Chemical Processes Utilizing Phenoxy Phenols

The principles of green chemistry are increasingly driving the development of more sustainable chemical processes. For phenolic compounds, this includes the use of renewable feedstocks and more environmentally benign synthetic routes. innovationnewsnetwork.com Research into the production of phenol from lignin, a major component of biomass, is a significant step towards a sustainable chemical industry. researchgate.net While the direct synthesis of this compound from bio-based sources is a complex challenge, the development of sustainable methods for producing the parent phenol and related intermediates is a key focus. researchgate.netyedarnd.com Furthermore, the use of phenoxy phenols in processes that minimize waste and energy consumption aligns with the goals of sustainable chemistry. The valorization of agricultural by-products, such as grape stems, as a source of phenolic antioxidants is another example of a sustainable approach within this chemical class. mdpi.com

Exploration in Other Scientific Disciplines (e.g., Materials Science, Environmental Science)

The utility of this compound and related compounds extends beyond traditional organic synthesis.

In Materials Science , phenolic building blocks are being explored for the assembly of a wide range of functional materials, from thin films and nanoparticles to bulk materials like gels. researchgate.net The inherent properties of phenolic compounds, such as their ability to chelate metals and form strong hydrogen bonds, are being harnessed to create advanced materials for catalysis, separation, and biomedical applications. researchgate.net

In Environmental Science , phenolic compounds are of interest due to their presence as environmental pollutants from various industrial activities. pjoes.comcpcb.nic.in Understanding the environmental fate and toxicity of chlorinated and nitrated phenols is crucial for remediation efforts. Research in this area can inform the development of methods for the detection and degradation of such compounds in soil and water. The study of phenolic compounds in the environment also includes their natural occurrence and their role in ecological processes. pjoes.com

Research on Next-Generation Molecular Architectures Based on this compound Remains an Unexplored Frontier

Despite the diverse applications of phenoxy phenol derivatives in various scientific fields, a thorough review of current scientific literature reveals a notable absence of research focused on the design of next-generation molecular architectures specifically derived from the this compound core. While studies on related phenoxy phenol compounds have led to the development of novel therapeutic agents and molecular probes, the unique structural scaffold of this compound has yet to be systematically exploited for the creation of new molecular entities.

The phenoxy phenol moiety serves as a versatile building block in medicinal chemistry and materials science. For instance, research into other dichlorinated phenoxy phenols, such as 3-(3,5-dichloro-4-hydroxyphenoxy)phenol, has yielded the successful development of fluorogenic probes designed for the detection of hypochlorous acid and hydroxyl radicals in biological systems. nih.govmdpi.com These probes are instrumental in studying oxidative stress and cellular damage.

Furthermore, structure-activity relationship (SAR) studies on complex molecules containing a dichlorinated phenyl group attached to a phenoxy-like scaffold have provided valuable insights for drug design. One such study on analogs of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide has been crucial in identifying key structural features for potent and selective modulation of the peroxisome proliferator-activated receptor γ (PPARγ), a significant target for antidiabetic drugs. nih.gov This research underscores the potential for designing novel therapeutics by modifying the substituents on the phenoxy phenol core.

However, specific investigations into the synthetic derivatization and application of this compound are not documented in the available literature. The design of next-generation molecular architectures typically involves a systematic exploration of how modifications to a core structure influence its chemical and biological properties. This can include:

Functional Group Interconversion: Transforming the nitro group into other functionalities, such as an amine or an amide, to explore different biological interactions.

Substitution Pattern Modification: Introducing or altering substituents on either of the phenyl rings to modulate properties like solubility, electronic effects, and steric hindrance.

Scaffold Hopping: Replacing parts of the phenoxy phenol core with other bioisosteric groups to discover novel chemical spaces with similar or improved properties.

The absence of such studies for this compound suggests that this particular compound represents an untapped resource for the development of new molecular architectures. Future research initiatives could focus on synthesizing a library of derivatives based on this core and screening them for a wide range of biological activities, potentially uncovering new lead compounds for drug discovery or novel materials with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.